Preservation of Pan-Opioid Antagonist Activity: 4-Methyl Group Prevents Loss of μ and δ Antagonism
In a systematic SAR study by Kormos et al. (2014), N-methyl-4-methyl-4-(3-hydroxyphenyl)piperidine (compound 6a, the direct N-methyl derivative of the target scaffold) retained antagonist activity at both μ (Ke = 974 ± 230 nM) and κ (Ke = 477 ± 150 nM) opioid receptors using the [³⁵S]GTPγS functional binding assay [1]. In stark contrast, the des-4-methyl analog N-methyl-4-(3-hydroxyphenyl)piperidine (compound 7a) exhibited no antagonist activity at the μ receptor (IA, inactive antagonist) and no antagonist activity at the δ receptor (IA), with only weak residual κ antagonism (Ke = 2700 ± 1300 nM) [1]. This represents a functional gain of μ antagonist activity from zero to 974 nM and a 5.7-fold improvement in κ antagonist potency conferred solely by the presence of the 4-methyl group on the piperidine ring.
| Evidence Dimension | Functional opioid receptor antagonist potency (Ke, nM) in [³⁵S]GTPγS binding assay |
|---|---|
| Target Compound Data | N-methyl-4-methyl-4-(3-hydroxyphenyl)piperidine (6a): μ Ke = 974 ± 230 nM, δ = agonist, κ Ke = 477 ± 150 nM |
| Comparator Or Baseline | N-methyl-4-(3-hydroxyphenyl)piperidine (7a, des-4-methyl): μ Ke = IA (inactive antagonist), δ Ke = IA (inactive antagonist), κ Ke = 2700 ± 1300 nM |
| Quantified Difference | μ antagonism: from inactive to Ke = 974 nM; κ potency: 5.7-fold improvement (2700 nM → 477 nM); δ activity: from inactive to partial agonist |
| Conditions | Cloned human μ (DAMGO), δ (DPDPE), and κ (U69,593) opioid receptors; [³⁵S]GTPγS functional binding assay; Ke values expressed as mean ± SEM of at least three independent experiments in duplicate |
Why This Matters
A scaffold that loses μ and δ antagonist activity upon removal of the 4-methyl group cannot serve as a general opioid antagonist pharmacophore; the target compound's 4-methyl group is indispensable for maintaining a broad antagonist profile across opioid receptor subtypes.
- [1] Kormos CM, Cueva JP, Gichinga MG, et al. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. J Med Chem. 2014;57(7):3140-3147. Table 1. View Source
